![molecular formula C14H14F2N2O3S B2805568 (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-43-9](/img/structure/B2805568.png)
(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate, also known as MDFA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzo[d]thiazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis of Novel Compounds
A significant area of application is in the synthesis of novel compounds. For instance, novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a]quinolines were synthesized through reactions involving isoquinoline or quinoline derivatives with dialkyl acetylenedicarboxylates in the presence of 2-aminobenzothiazole. These compounds were characterized by elemental analysis, Mass spectroscopy, IR, 1H-NMR & 13C-NMR spectra, with one compound, (Z)-methyl 2-(1-(benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroimidazo[2,1-a]isoquinolin-3(10bH)-ylidene)acetate, further analyzed through single crystal X-ray diffraction studies (Arab-Salmanabadi, Dorvar, & Notash, 2015).
Anticancer Activity
Another critical application is in the development of anticancer agents. Benzimidazole–Thiazole derivatives have been synthesized and tested for their cytotoxic activity against two different cell lines, HepG2 and PC12. Some derivatives showed promising anticancer activity, highlighting the potential of thiazole compounds in therapeutic applications (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Synthesis of Functionalized Arylthio-acrylates
Additionally, the reaction of 2-methylbenzothiazole with alkyl propiolates in aqueous alcohol led to the synthesis of functionalized arylthio-acrylates, benzo[b][1,4]thiazines, and benzo[4,5]thiazolo[3,2-a]azepines. This synthesis demonstrates the versatility of thiazole compounds in producing a range of chemical structures with potential applications in material science and pharmaceuticals (Yavari, Ghafouri, Zahedi, & Halvagar, 2017).
Antimicrobial Activity
There is also interest in the antimicrobial activity of thiazole derivatives. Synthesis of new benzothiazolyl substituted-2-quinolone hybrids has demonstrated significant activity against cancer cells and Gram-negative bacteria, offering a dual-function approach for developing novel antimicrobial and anticancer agents (Bolakatti, Palkar, Katagi, Hampannavar, Karpoormath, Ninganagouda, & Badiger, 2020).
properties
IUPAC Name |
methyl 2-[4,6-difluoro-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3S/c1-7(2)13(20)17-14-18(6-11(19)21-3)12-9(16)4-8(15)5-10(12)22-14/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKDOXRQCHIBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate |
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